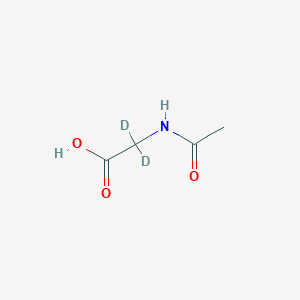
N-Acetylglycine-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
N-Acetylglycine-d2 can be synthesized by warming glycine with a slight excess of acetic anhydride in benzene or with an equal molar amount of acetic anhydride in glacial acetic acid . The compound can also be purified by treating it with acid-washed charcoal and recrystallizing it three times from water or ethanol/ether, followed by drying in vacuo over potassium hydroxide .
Chemical Reactions Analysis
N-Acetylglycine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
N-Acetylglycine-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetylglycine-d2 involves its role as a peptidomimetic. It interacts with various molecular targets and pathways, including the renin-angiotensin system (RAS). The compound can activate angiotensin-converting enzyme II (ACE2), which converts angiotensin II into the vasodilator angiotensin (1-7), thereby counterbalancing the effects of angiotensin II and restoring vascular function .
Comparison with Similar Compounds
N-Acetylglycine-d2 is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacokinetic studies. Similar compounds include:
N-Acetylglycine: The non-deuterated form, used in similar applications but without the benefits of deuteration.
N-Acetylaspartic acid: Another N-acylglycine used in neurological studies.
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglutamic acid: Involved in the urea cycle and used in metabolic studies.
This compound stands out due to its stability and the ability to trace its metabolic pathways accurately, making it a preferred choice in various research fields.
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-acetamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i2D2 |
InChI Key |
OKJIRPAQVSHGFK-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


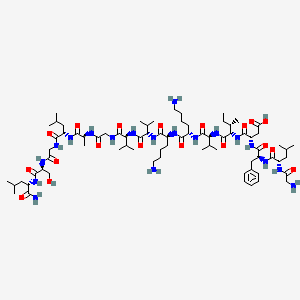
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
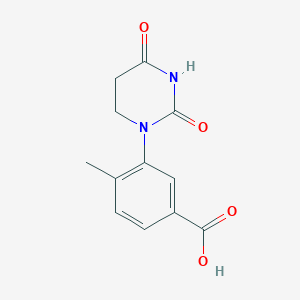
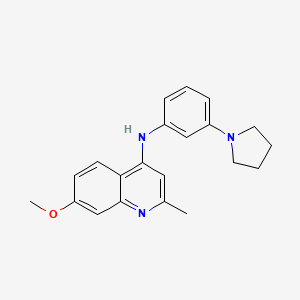
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
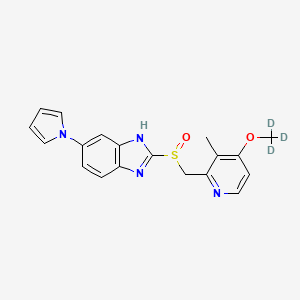
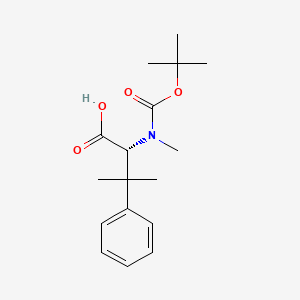
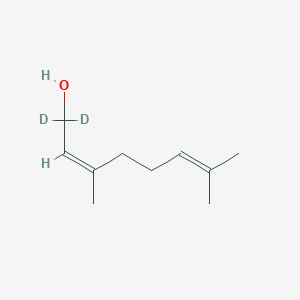

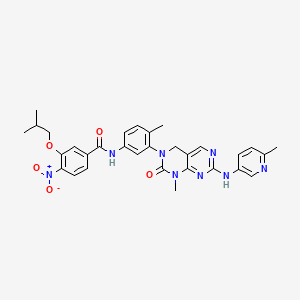
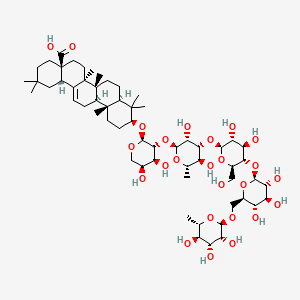
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)


